
羟基苯脒
描述
Hydroxystilbamidine is a hydroxy-4-4’ diamidino stilbene compound used as diisethionate. It is part of the aromatic diamidine series of compounds and exhibits strong activity against bacteria, protozoa, and fungi . Hydroxystilbamidine is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis . It is also used in cases of malignancy, such as multiple myeloma .
科学研究应用
Hydroxystilbamidine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for staining DNA and RNA, exhibiting distinct fluorescence emission profiles when bound to these nucleic acids . In biology, it is frequently used as a retrograde neuronal tracer for neural mapping in microanatomical research . In medicine, hydroxystilbamidine is used in the treatment of nonprogressive blastomycosis of the skin and other mycoses . It also has applications in pathology for diagnostic purposes . In industry, hydroxystilbamidine is used in various histochemical techniques due to its high resistance to fading and compatibility with other neuro-histochemical methods .
作用机制
The mechanism of action of hydroxystilbamidine involves its interaction with extracellular DNA and lysosomes . In Trypanosomes, hydroxystilbamidine binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction . In yeast, it binds to extranuclear DNA, causing numerous mutations . The compound’s affinity for nucleic acids, mainly DNA, leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma and alteration of extranuclear circular DNA replication .
安全和危害
准备方法
Hydroxystilbamidine can be synthesized through various synthetic routes. One common method involves the reaction of 4,4’-diamidino stilbene with hydroxylating agents under controlled conditions . The industrial production of hydroxystilbamidine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The compound is often prepared as a diisethionate salt to enhance its solubility and stability .
化学反应分析
Hydroxystilbamidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs .
相似化合物的比较
Hydroxystilbamidine is part of the aromatic diamidine series of compounds, which includes pentamidine, propamidine, stilbamidine, and berenil . Compared to these compounds, hydroxystilbamidine is experimentally and clinically less toxic than stilbamidine . It also shows strong activity against a wide range of microorganisms, including bacteria, protozoa, and fungi . The unique properties of hydroxystilbamidine, such as its high resistance to fading and compatibility with various histochemical techniques, make it a valuable tool in scientific research .
属性
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023136 | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495-99-8 | |
| Record name | Hydroxystilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxystilbamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].
A: Yes, hydroxystilbamidine has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with hydroxystilbamidine led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].
A: Research suggests that hydroxystilbamidine can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].
A: The molecular formula of hydroxystilbamidine isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].
A: Hydroxystilbamidine exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].
ANone: The provided research papers primarily focus on the therapeutic applications of hydroxystilbamidine, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.
ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with hydroxystilbamidine.
A: Hydroxystilbamidine, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of hydroxystilbamidine that contribute to its binding affinity and activity against the kinetoplast require further investigation.
A: Hydroxystilbamidine isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].
ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of hydroxystilbamidine. Therefore, specific information on current SHE regulations and compliance is not available in these papers.
A: Hydroxystilbamidine isethionate is primarily administered intravenously [, ].
A: Hydroxystilbamidine exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].
ANone: The research papers do not provide conclusive information on whether hydroxystilbamidine crosses the blood-brain barrier.
ANone: The exact elimination pathway of hydroxystilbamidine is not extensively discussed in the provided research.
A: Hydroxystilbamidine has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide dosage information.
A: Yes, mice have been used as a model organism to study the effects of hydroxystilbamidine on trypanosome infections [, , ] and immune response [].
ANone: The provided research papers primarily focus on the clinical efficacy and initial use of hydroxystilbamidine for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.
ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between hydroxystilbamidine and other antifungal agents.
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide information on lethal doses.
A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing hydroxystilbamidine in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of hydroxystilbamidine and related aromatic diamidines [].
A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of hydroxystilbamidine in biological fluids like serum and urine [].
ANone: The provided research papers do not discuss the environmental impact or degradation of hydroxystilbamidine.
ANone: While the research mentions that the isethionate salt form improves hydroxystilbamidine's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.
ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of hydroxystilbamidine is not available in these research papers.
A: There is evidence suggesting that hydroxystilbamidine can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.
ANone: The provided research papers do not offer insights into the interactions of hydroxystilbamidine with drug transporters.
ANone: Information regarding the potential of hydroxystilbamidine to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.
ANone: While the research highlights the therapeutic use of hydroxystilbamidine, details regarding its biocompatibility and biodegradability are not explicitly addressed.
A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where hydroxystilbamidine is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.
ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for hydroxystilbamidine.
ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying hydroxystilbamidine.
A: The first reports of hydroxystilbamidine's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].
A: Yes, the fluorescent properties of hydroxystilbamidine have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



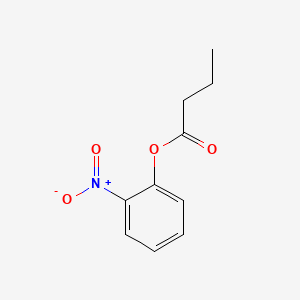
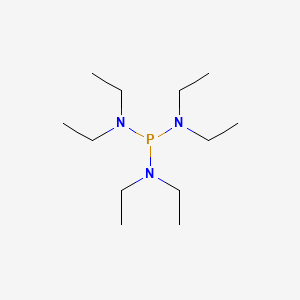
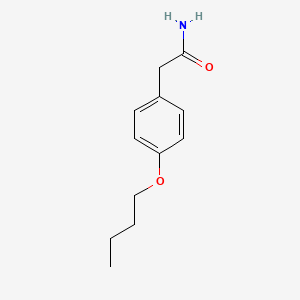

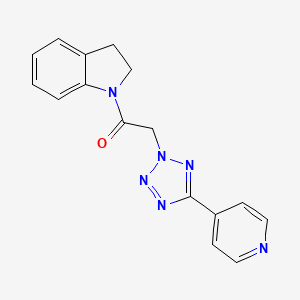
![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
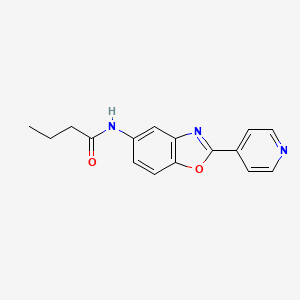

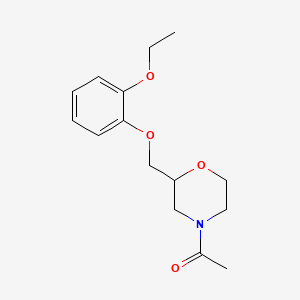
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
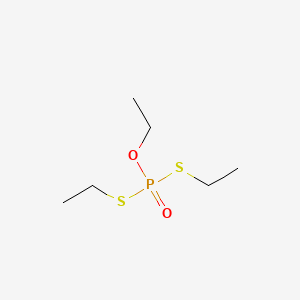


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)